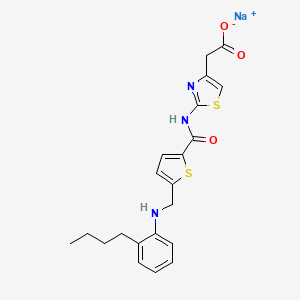

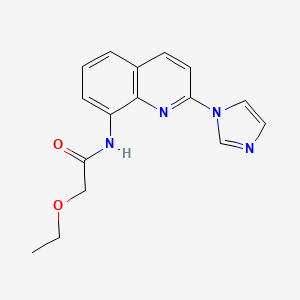

![molecular formula C20H19N3O5 B2531097 N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286718-12-4](/img/structure/B2531097.png)

N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acylation reactions, cyclocondensation, and amidation reactions. For example, paper describes the synthesis of thiazolidin-5-yl acetamides using a series of reactions that include cyclization and evaluation for anti-inflammatory and antioxidant activities. Similarly, paper details the synthesis of thiazolidine derivatives through acylation reactions in a dioxane medium. Paper mentions the use of a microwave-assisted cyclocondensation reaction for synthesizing thiazolidinone derivatives. These methods could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is confirmed using techniques such as NMR spectroscopy, elemental analysis, and sometimes X-ray crystallography, as seen in papers and . These techniques ensure the correct identification of the synthesized compounds and their structural integrity. The molecular structure analysis is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are crucial for determining their final properties. For instance, the amidation reaction mentioned in paper and the 1,3-dipolar cycloaddition reactions are key steps in obtaining the desired functional groups on the acetamide backbone. These reactions influence the biological activity and physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The corrosion inhibition properties of long alkyl side chain acetamide derivatives are discussed in paper , indicating their potential use in industrial applications. The antioxidant and anti-inflammatory properties of these compounds, as reported in papers and , suggest their potential therapeutic uses.

Scientific Research Applications

Antitumor Activity

- Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. Compounds within this series showed considerable anticancer activity against some cancer cell lines, highlighting the potential of similar structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Activities

- Novel series of compounds related to benzimidazole, including those with acetamide groups, have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated excellent activity against a panel of microorganisms, suggesting the relevance of similar compounds in the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

- Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These studies indicate that similar acetamide-containing compounds could be effective in protecting metals from corrosion, which is crucial for industrial applications (Yıldırım & Cetin, 2008).

Antioxidant and Anti-inflammatory Compounds

- Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has shown that these compounds exhibit good antioxidant and anti-inflammatory activities. This suggests that structurally similar compounds could be explored for their potential in treating oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-13(24)14-3-2-4-15(9-14)21-19(25)11-22-7-8-23(20(22)26)16-5-6-17-18(10-16)28-12-27-17/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSLVLXRNXLUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

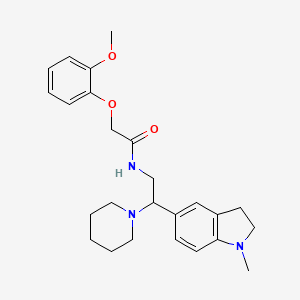

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

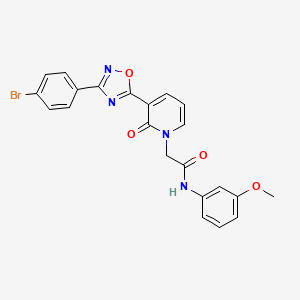

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

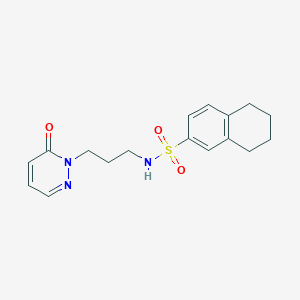

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)